AR Antagonist 8 Exhibits ~6-Fold Higher Potency Than Lupeol in Androgen Receptor Antagonism
AR antagonist 8 (compound 16) was identified as a new class of androgen receptor antagonist that is approximately 6 times more potent than lupeol. In a direct comparison using an AR antagonism assay, AR antagonist 8 exhibited an IC50 of 0.76 μM, while lupeol showed an IC50 of approximately 4.6 μM under similar conditions [1]. This represents a 6-fold improvement in potency, which is critical for achieving robust target engagement at lower compound concentrations.
| Evidence Dimension | Androgen Receptor Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 0.76 μM |
| Comparator Or Baseline | Lupeol: ~4.6 μM |
| Quantified Difference | ~6-fold lower IC50 (more potent) |
| Conditions | AR antagonism assay in vitro (exact assay type not specified in abstract; derived from primary research paper) |
Why This Matters
Higher potency translates to lower effective concentrations in cellular and in vivo models, reducing the likelihood of off-target effects and improving the signal-to-noise ratio in experimental assays.
- [1] Stempel ZD, Radomska HS, Coss CC, Micalizio GC. Function-Oriented Synthesis of Pentacyclic Triterpenoids and Discovery of an ent-Estrane as a Natural Product-Inspired Androgen Receptor Antagonist. Org Lett. 2024 Apr 19;26(15):3054-3059. doi: 10.1021/acs.orglett.4c00697. PMID: 38557107; PMCID: PMC11590179. View Source
